An In-depth Technical Guide to the Basic Properties of 1-(3,4-dimethoxybenzoyl)azepane
An In-depth Technical Guide to the Basic Properties of 1-(3,4-dimethoxybenzoyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of the novel compound 1-(3,4-dimethoxybenzoyl)azepane. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a foundational understanding by extrapolating from the known characteristics of its constituent moieties: the azepane ring and the 3,4-dimethoxybenzoyl group. The guide outlines a probable synthetic route, provides estimated physicochemical properties based on analogous structures, and discusses potential biological activities and signaling pathways. All quantitative data for related compounds is presented in structured tables for comparative analysis. Detailed experimental protocols for the proposed synthesis and characterization are also included.
Introduction
1-(3,4-dimethoxybenzoyl)azepane is a synthetic organic compound that incorporates a seven-membered azepane ring N-acylated with a 3,4-dimethoxybenzoyl group. The azepane scaffold is a significant heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3,4-dimethoxybenzoyl moiety, a derivative of veratric acid, is also present in various natural and synthetic molecules with diverse pharmacological activities. The combination of these two structural features in 1-(3,4-dimethoxybenzoyl)azepane suggests its potential for novel applications in drug discovery and development. This guide aims to provide a detailed theoretical and practical framework for researchers interested in the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(3,4-dimethoxybenzoyl)azepane and Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 1-(3,4-dimethoxybenzoyl)azepane (Predicted) | C₁₅H₂₁NO₃ | 263.33 | Likely a solid at room temperature | > 300 | Properties are estimated based on analogs. |
| Azepane | C₆H₁₃N | 99.17 | -37 | 138-139 | A colorless liquid. |
| N-Benzoylazepane | C₁₃H₁₇NO | 203.28 | 48-51 | 160-162 (at 3 mmHg) | A solid at room temperature. |
| 1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine | C₁₅H₂₃NO₂ | 249.35 | Not available | Not available | A related compound with a 3,4-dimethoxyphenyl group.[2] |
| 4-(4-Methoxy-benzyl)-piperidine | C₁₃H₁₉NO | 205.30 | Not available | 323.1±22.0 | A piperidine derivative with a related substituent.[3] |
| N-(2,4-difluorobenzoyl)piperazine | C₁₁H₁₂F₂N₂O | 226.23 | > 260 | Not available | An example of a substituted benzoyl derivative of a cyclic amine.[4] |
Synthesis and Characterization
The synthesis of 1-(3,4-dimethoxybenzoyl)azepane can be readily achieved through the acylation of azepane with 3,4-dimethoxybenzoyl chloride. A standard and effective method for this transformation is the Schotten-Baumann reaction.[5][6][7]
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of azepane with 3,4-dimethoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Schotten-Baumann Acylation
This protocol provides a general procedure for the synthesis of 1-(3,4-dimethoxybenzoyl)azepane.
Materials:
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Azepane (1.0 eq)
-
3,4-Dimethoxybenzoyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) solution (10% aqueous) or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve azepane (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3,4-dimethoxybenzoyl chloride (1.1 eq) to the stirred solution.
-
Add the base (aqueous NaOH or triethylamine) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3,4-dimethoxybenzoyl)azepane.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. Expected ¹H NMR signals would include those for the aromatic protons of the 3,4-dimethoxybenzoyl group, the methoxy protons, and the methylene protons of the azepane ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl (C=O) stretch.
-
Melting Point Analysis: To determine the melting point of the purified solid.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 1-(3,4-dimethoxybenzoyl)azepane, the structural components suggest several potential areas of pharmacological interest.
Inferences from the Azepane Moiety
The azepane ring is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of activities, including:
-
Anticancer agents [1]
-
Antimicrobial agents [1]
-
Anticonvulsant drugs [1]
-
Histamine H₃ receptor inhibitors [1]
Inferences from the 3,4-Dimethoxybenzoyl Moiety
Compounds containing the 3,4-dimethoxybenzoyl group, derived from veratric acid, have been reported to exhibit various biological activities, including:
-
Antimicrobial properties
-
Anticancer activity
-
Anti-inflammatory effects
The presence of the 3,4-dimethoxy substitution on the phenyl ring can influence the electronic and steric properties of the molecule, potentially modulating its binding affinity to biological targets.
Potential Signaling Pathways
Given the activities of related compounds, 1-(3,4-dimethoxybenzoyl)azepane could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.
Conclusion
This technical guide provides a foundational resource for the study of 1-(3,4-dimethoxybenzoyl)azepane. While direct experimental data is currently lacking, the information compiled from structurally analogous compounds offers valuable insights into its likely physicochemical properties, a reliable synthetic route, and potential areas for biological investigation. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research and development of this novel compound, which holds promise as a scaffold for the discovery of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own empirical studies to fully elucidate the properties and potential applications of 1-(3,4-dimethoxybenzoyl)azepane.
References
- 1. mdpi.com [mdpi.com]
- 2. N-pyrrolidinyl-3,4-DMA | C15H23NO2 | CID 14879074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methoxy-benzyl)-piperidine | 37581-26-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
